Sodium tricyanomethanide
Overview
Description
Sodium tricyanomethanide is a chemical compound with the CAS number 36603-80-2 . It is a derivative of methane with three cyano groups .
Synthesis Analysis
The synthesis of Sodium tricyanomethanide has been reported in several studies. For instance, it has been used in the preparation of Cu-based single-atom catalysts via tricyanomethanide polymerization . Another method involves treating sodium tricyanomethanide with dilute sulfuric acid .Molecular Structure Analysis
The molecular formula of Sodium tricyanomethanide is C4N3Na . Its structure is similar to that of the acid except it has lost the positive hydrogen ion, resulting in a negative molecule, which is paired with a positive sodium ion .Chemical Reactions Analysis
Sodium tricyanomethanide has been used in various chemical reactions. For example, it has been employed in the synthesis of 1,2,3-triazoles employing azide-alkyne click reaction under base-free conditions . It has also been involved in the formation of tricyanomethanide salts from nitrogen bases .Physical And Chemical Properties Analysis
Sodium tricyanomethanide is a solid at 20 degrees Celsius . It has been used in the study of thermodynamic properties of tricyanomethanide-based ionic liquids with water .Scientific Research Applications
Absorption Heat Transformers
Sodium tricyanomethanide-based ionic liquids: have been studied for their potential use in absorption heat transformers (AHT). These systems are designed to upgrade waste heat while consuming a low quantity of electrical energy. The thermodynamic properties of sodium tricyanomethanide mixtures with water are crucial for simulations in such processes, as they can perform close to conventional fluids .
Photocatalytic Degradation
The compound has been utilized in the design of single-atom catalysts for photocatalytic degradation. By adjusting the textural properties of catalysts, sodium tricyanomethanide can induce ligand-to-metal charge transfer, enhancing the performance during the degradation of organic pollutants under visible light .
Green Chemistry
In the realm of green chemistry , sodium tricyanomethanide plays a role in the development of catalytic materials. It is used to prepare metal tricyanomethanides, which are key components in various green chemistry applications, including the preparation of single-atom heterogeneous catalysts .
Ionic Liquids for Industrial Applications
Sodium tricyanomethanide-based ionic liquids are gaining attention for their low viscosity and potential as fluids in industrial applications. Their thermophysical properties, such as density, viscosity, surface tension, electrical conductivity, and self-diffusion coefficient, make them suitable for a variety of uses .
Thermodynamic Modeling
The compound is also significant in thermodynamic modeling . Researchers have correlated the excess properties of sodium tricyanomethanide mixtures using equations like the Redlich–Kister equation. This aids in predicting fluid behavior without requiring experimental data, which is valuable for simulations in thermal processes .
Alternative Refrigerants
Lastly, sodium tricyanomethanide is being explored as an alternative refrigerant in absorption refrigeration systems (ARS). These systems seek to overcome the drawbacks of conventional refrigerants, such as toxicity and environmental impact, by using ionic liquids that offer thermal and chemical stability .
Safety and Hazards
Future Directions
Sodium tricyanomethanide has potential applications in various fields. For instance, it has been used in the synthesis of Cu-based single-atom catalysts, which have shown high catalytic performance . It has also been used in the study of thermodynamic properties of tricyanomethanide-based ionic liquids, which are promising for absorption heat transformers .
Mechanism of Action
Target of Action
Sodium tricyanomethanide is a chemical compound that has been used in various chemical reactions. Its primary targets are typically nitrogen heterocycles . It acts as a nitrogen-centered nucleophile, which is quite unusual compared to other reactions of this species .
Mode of Action
Sodium tricyanomethanide interacts with its targets through a process of ring expansion . This involves the treatment of three-membered heterocycles, such as epoxides, thiirane, aziridines, or 2H-azirines, with tricyanomethane . The compound is generated in situ by heating azidomethyli-dene-malonodinitrile in tetrahydrofuran at 458C or by adding sulfuric acid to potassium tricyanomethanide .
Biochemical Pathways
It is known that the compound leads to the formation of 2-(dicyanomethyli-dene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .
Result of Action
The result of sodium tricyanomethanide’s action is the formation of new chemical structures through ring expansion . The regio- and stereochemistry of the ring-enlargement processes are discussed, and the proposed reaction mechanisms were confirmed by using 15N-labeled substrates .
Action Environment
The action of sodium tricyanomethanide can be influenced by various environmental factors. For instance, the compound is stable at temperatures below -40°C . Additionally, the reaction conditions, such as the presence of sulfuric acid or the temperature at which azidomethyli-dene-malonodinitrile is heated, can significantly impact the compound’s action, efficacy, and stability .
properties
IUPAC Name |
sodium;methanetricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHZHALCDOXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tricyanomethanide | |
CAS RN |
36603-80-2 | |
Record name | 2-Cyanomalononitrile sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?
A1: When applied as a coating in zinc-ion batteries, sodium tricyanomethanide undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:
- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []
- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []
- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []
Q2: What is the impact of sodium tricyanomethanide on the performance of zinc-ion batteries, particularly at varying temperatures?
A2: The incorporation of sodium tricyanomethanide significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:
- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []
- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []
- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.